![molecular formula C17H15NO4S B2648807 2-[1-(4-Methylphenyl)sulfonylindol-6-yl]acetic acid CAS No. 2108513-42-2](/img/structure/B2648807.png)
2-[1-(4-Methylphenyl)sulfonylindol-6-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Methylphenyl)sulfonylindol-6-yl]acetic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[1-(4-Methylphenyl)sulfonylindol-6-yl]acetic acid involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Sulfonylation: The indole core is then sulfonylated using a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.
Acetylation: The final step involves the acetylation of the sulfonylated indole using acetic anhydride in the presence of a catalyst like sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[1-(4-Methylphenyl)sulfonylindol-6-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(4-Methylphenyl)sulfonylindol-6-yl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Due to its anti-inflammatory properties, it is being investigated as a potential therapeutic agent for the treatment of inflammatory diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1-(4-Methylphenyl)sulfonylindol-6-yl]acetic acid involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes. The compound inhibits the activity of COX enzymes, which are responsible for the production of pro-inflammatory prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain . Additionally, the release of nitric oxide (NO) from the compound may contribute to its anti-inflammatory effects by promoting vasodilation and inhibiting platelet aggregation .
Comparison with Similar Compounds
2-[1-(4-Methylphenyl)sulfonylindol-6-yl]acetic acid can be compared with other similar compounds, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes but has different structural features.
Celecoxib: A selective COX-2 inhibitor with a sulfonamide group, used to treat pain and inflammation.
Valdecoxib: Another selective COX-2 inhibitor with a similar mechanism of action but different chemical structure.
The uniqueness of this compound lies in its specific indole-based structure, which may offer distinct pharmacological properties and potential advantages in terms of efficacy and safety compared to other compounds .
Properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylindol-6-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-12-2-6-15(7-3-12)23(21,22)18-9-8-14-5-4-13(10-16(14)18)11-17(19)20/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUARJGQTOIFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-fluorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2648724.png)
![N-(1-Cyanocyclohexyl)-2-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl-methylamino]acetamide](/img/structure/B2648725.png)
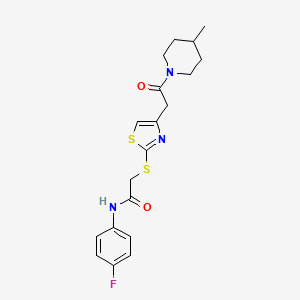
![7-(4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}phenoxy)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2648732.png)
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2648733.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2648738.png)
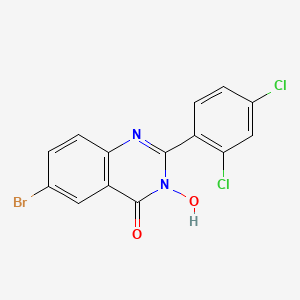
![N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2648740.png)
![N-benzyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2648741.png)
![ethyl 4-({(2Z)-8-methoxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2648742.png)
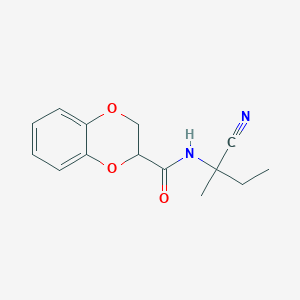
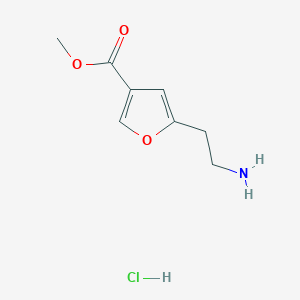
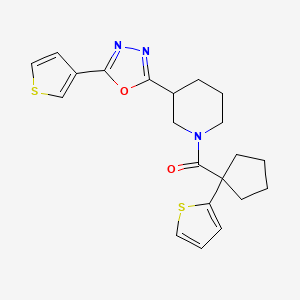
![Tert-butyl 2-((2-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2648746.png)
